![molecular formula C22H24N2O3 B2979864 (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 896072-69-8](/img/structure/B2979864.png)
(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrocatalysis and Oxygen Reduction Reaction (ORR)
The compound has been investigated for its electrocatalytic properties, particularly in the context of oxygen reduction reactions (ORR). Researchers have synthesized metal-organic frameworks (MOFs) based on this compound and explored their potential as efficient electrocatalysts. For instance, a Co-MOF derived from this compound demonstrated remarkable ORR activity, comparable to or even surpassing that of commercial platinum-based catalysts . This finding highlights its potential in clean energy applications.
FLT3 and CDK Inhibition in Cancer Therapeutics
Another exciting application lies in cancer therapeutics. A series of derivatives, including the compound , were designed and synthesized as FLT3 (FMS-like tyrosine kinase 3) and CDK (cyclin-dependent kinase) inhibitors. Compound 50 (FN-1501), derived from this compound, exhibited potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6. It also showed antiproliferative effects against leukemia cells, making it a promising candidate for acute myeloid leukemia (AML) treatment .
Carbon Materials for Energy Storage and Conversion
The compound has been explored for its potential in energy storage and conversion. Researchers used it as a precursor to prepare Co, N-codoped porous carbon materials (CoNC). These CoNC materials demonstrated excellent electrocatalytic performance for ORR, outperforming commercial Pt/C catalysts in terms of limiting current density and half-wave potential . This suggests its utility in fuel cells and other energy-related applications.
Antiproliferative Activity Against Cancer Cells
In addition to its role as an inhibitor, the compound itself has shown antiproliferative activity against cancer cells. Specifically, it induced tumor regression in a mouse xenograft model of acute myeloid leukemia . This finding underscores its potential as a direct therapeutic agent.
Safety Profile and Toxicity Studies
Compound 50 (FN-1501) demonstrated a safer toxicity profile than other inhibitors, making it a promising candidate for further drug development . Understanding its safety characteristics is crucial for clinical translation.
Unique Structural Features for Drug Design
The compound’s distinct structure, with a benzofuran core and appended functional groups, provides opportunities for rational drug design. Researchers can explore modifications around this scaffold to enhance selectivity, binding affinity, and pharmacokinetic properties.
properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(3-methylphenyl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-4-3-5-16(12-15)13-20-21(26)17-6-7-19(25)18(22(17)27-20)14-24-10-8-23(2)9-11-24/h3-7,12-13,25H,8-11,14H2,1-2H3/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQRITVKASDCSA-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.